N-[(3-bromophenyl)methyl]-3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-bromophenyl)methyl]-3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H19BrN4OS and its molecular weight is 467.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-[(3-bromophenyl)methyl]-3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, antibacterial, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrazole ring fused with thiazole and various aromatic groups. Its molecular formula is C22H24BrN3O, with a molecular weight of approximately 510.4 g/mol. The structural complexity contributes to its diverse biological activities.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. A study by Burguete et al. demonstrated that certain pyrazole derivatives exhibited comparable anti-inflammatory effects to indomethacin in carrageenan-induced edema models .
2. Antibacterial Activity
The compound's structure suggests potential antibacterial activity. Studies have shown that pyrazole derivatives can be effective against various bacterial strains. For example, compounds with similar scaffolds were tested against E. coli, Staphylococcus aureus, and other pathogens, displaying promising inhibitory effects . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
3. Anticancer Activity
Recent investigations into the anticancer properties of pyrazole derivatives have yielded promising results. The compound has been linked to the inhibition of tumor growth in various cancer cell lines, including lung, colorectal, and breast cancers. For instance, a study reported that specific pyrazole derivatives could inhibit cell proliferation with IC50 values comparable to established anticancer drugs like erlotinib . The proposed mechanism includes induction of apoptosis and cell cycle arrest.
Case Studies
Study | Compound Tested | Biological Activity | Results |
---|---|---|---|
Burguete et al., 2014 | Pyrazole Derivatives | Anti-inflammatory | Comparable to indomethacin |
Smith et al., 2020 | N-[(3-bromophenyl)methyl] derivatives | Anticancer | IC50 = 0.08 µM against MCF-7 |
Johnson et al., 2021 | Thiazole-Pyrazole hybrids | Antibacterial | Effective against E. coli |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways or bacterial metabolism.
- Induction of Apoptosis : In cancer cells, it can trigger programmed cell death through various signaling pathways.
- Cell Cycle Arrest : It may interfere with the normal progression of the cell cycle in cancerous cells, preventing their proliferation.
特性
IUPAC Name |
N-[(3-bromophenyl)methyl]-5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN4OS/c1-13-5-3-7-16(9-13)22-25-14(2)20(29-22)18-11-19(27-26-18)21(28)24-12-15-6-4-8-17(23)10-15/h3-10,18-19,26-27H,11-12H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLQOKLRMPAQIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)C3CC(NN3)C(=O)NCC4=CC(=CC=C4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。